4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
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Overview
Description
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a bromomethyl group, a fluorobenzoyl group, and a dihydroquinoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the dihydroquinoline core is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromomethylation: The final step involves the bromomethylation of the dihydroquinoline core. This can be achieved by reacting the intermediate compound with bromomethyl acetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the fluorobenzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorobenzoyl group can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- 4-(Bromomethyl)-1-(4-methylbenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethylquinoline
Uniqueness
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline is unique due to the combination of its bromomethyl and fluorobenzoyl groups, which confer distinct reactivity and binding properties. The presence of the dihydroquinoline core also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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